N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide is a bithiophene-containing ethanediamide derivative with a complex structure featuring:
- Bithiophene core: The 2,2'-bithiophene moiety (two fused thiophene rings) provides π-conjugation and electronic properties conducive to optoelectronic or bioactive applications .
- Hydroxyethyl substituent: A 2-hydroxyethyl group attached to the bithiophene enhances solubility and hydrogen-bonding capacity.
- 2-Cyanophenyl group: The electron-withdrawing cyano group (-CN) on the phenyl ring may influence electronic properties and binding affinity in biological systems .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-10-12-4-1-2-5-13(12)22-19(25)18(24)21-11-14(23)15-7-8-17(27-15)16-6-3-9-26-16/h1-9,14,23H,11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDMJEZPQZAEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene core, which can be synthesized through a Stille coupling reaction. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the cyanophenyl group can be added through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2-cyanophenyl)ethanediamide exerts its effects depends on its application. In organic electronics, the bithiophene moiety facilitates electron transport, while the hydroxyethyl and cyanophenyl groups can influence the compound’s solubility and stability. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity: The target compound’s ethanediamide linker distinguishes it from simpler bithiophenes like 5-acetyl-2,2'-bithiophene (Compound 5), which lacks the amide functionality . Compared to Compound 273 (a co-crystalized enzyme inhibitor), the target compound’s bithiophene and cyano groups may confer distinct binding modes, as evidenced by docking scores (-9.1 kcal/mol for 273) .
Bithiophenes with acetyl (Compound 5) or formyl (Compound 6) groups exhibit anti-inflammatory activity (IC₅₀: 12.3–15.8 μM), suggesting the target compound’s bithiophene core could be pharmacologically relevant .
Synthetic Challenges :
- The hydroxyethyl and ethanediamide groups require multi-step synthesis, as seen in related compounds (e.g., Lawesson’s reagent-mediated thionation in ) .
- Yields for similar ethanediamides (e.g., 48.02% for VM-6 in ) indicate moderate efficiency, likely due to steric hindrance from substituents .
Spectroscopic Signatures :
- IR spectra of analogs (e.g., VM-6) show carbonyl stretches at ~1700 cm⁻¹, while ¹H NMR data for hydroxyethyl groups appear at δ 4.10–4.50 ppm, aiding structural validation .
Research Findings and Implications
- Biological Potential: The anti-inflammatory activity of bithiophenes (e.g., Compounds 2, 4, 14 in ) supports further investigation of the target compound’s bioactivity .
- Material Science Applications: Bithiophenes with electron-withdrawing groups (e.g., cyano) are promising for organic semiconductors, as seen in analogous systems .
- Synthetic Optimization : Improved yields may be achievable via microwave-assisted or flow-chemistry methods, as suggested by the moderate yields of VM-6 (48.02%) .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a bithiophene moiety, which is known for its electronic properties, along with functional groups that may interact with biological targets.
Molecular Characteristics
- Chemical Formula : C19H18N2O2S2
- Molecular Weight : 366.48 g/mol
- CAS Number : 2097888-58-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : The bithiophene unit is synthesized via methods such as Suzuki–Miyaura coupling.
- Introduction of Hydroxyethyl Group : This is achieved through nucleophilic substitution reactions.
- Formation of Ethanediamide Group : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with an appropriate cyanophenyl derivative.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .
The mechanism by which this compound exerts its biological effects is primarily attributed to:
- π–π Stacking Interactions : The bithiophene moiety allows for interactions with electron-rich sites on biological molecules.
- Hydrogen Bonding : The hydroxyethyl and cyanophenyl groups facilitate hydrogen bonding with various biological targets, potentially enhancing its efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
